molecular formula C12H15NO3 B8590579 2-(Acetylamino)-5-(1-methylethyl)benzoic acid CAS No. 79069-38-8

2-(Acetylamino)-5-(1-methylethyl)benzoic acid

Cat. No. B8590579
M. Wt: 221.25 g/mol
InChI Key: AXRIWZGQNFESSB-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of Example 2A (3.33 g, 13.0 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (1.00 g, 1.2 mmol) in triethylamine (5.5 mL), dimethylformamide (25 mL), and water (5 mL) was shaken at 120° C. in a reactor pressurized with 850 psi of CO for 18 hours. The mixture was filtered, the filter cake was washed with ethyl acetate, and the combined filtrates were partitioned between diethyl ether and 1M NaOH. The aqueous phase was acidified with 12M HCl and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated to provide the desired product (2.38 g). MS (ESI(+)) m/e 222 (M+H)+, 244 (M+Na)+; (ESI(−)) m/e 220 (M−H)−.
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[NH:11][C:12](=[O:14])[CH3:13].[OH2:15].CN(C)[CH:18]=[O:19]>C(N(CC)CC)C>[C:12]([NH:11][C:3]1[CH:4]=[CH:5][C:6]([CH:8]([CH3:10])[CH3:9])=[CH:7][C:2]=1[C:18]([OH:19])=[O:15])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
3.33 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)C)NC(C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined filtrates were partitioned between diethyl ether and 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C(=O)O)C=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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